2,4-Difluoro-5-nitrobenzoyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2,4-Difluoro-5-nitrobenzoyl chloride” is C7H2ClF2NO3 . Its average mass is 221.546 Da and its monoisotopic mass is 220.969131 Da .Physical And Chemical Properties Analysis
“2,4-Difluoro-5-nitrobenzoyl chloride” is a clear light yellow to yellow liquid . It has a melting point of 70-71 °C, a boiling point of 96-98 °C (15 mmHg), and a density of 1.437 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5157 (lit.) .Scientific Research Applications
Use in Laboratories
“2,4-Difluoro-5-nitrobenzoyl chloride” is commonly used in laboratories for various research purposes . The specific applications can vary widely depending on the research focus.
Synthesis of Other Compounds
This compound can be used in the synthesis of other chemical compounds. For example, “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” can be prepared from a similar compound, and it may be possible to use “2,4-Difluoro-5-nitrobenzoyl chloride” in a similar manner .
Medical Research
“2,4-Difluoro-5-nitrobenzoyl chloride” may have potential applications in medical research. However, the specific details of these applications are not readily available.
Environmental Research
This compound could also be used in environmental research. The specific applications in this field are not detailed in the available resources.
Industrial Research
In the field of industrial research, “2,4-Difluoro-5-nitrobenzoyl chloride” might have potential applications. The specifics of these applications are not provided in the available resources.
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of nitrobenzoyl chlorides, which are often used as intermediates in the synthesis of various chemical compounds. The specific targets can vary depending on the final compound synthesized.
Action Environment
The action, efficacy, and stability of 2,4-Difluoro-5-nitrobenzoyl chloride can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions of the biological system in which it is present.
properties
IUPAC Name |
2,4-difluoro-5-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWHJWDJPXNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592720 | |
Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
221560-09-4 | |
Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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